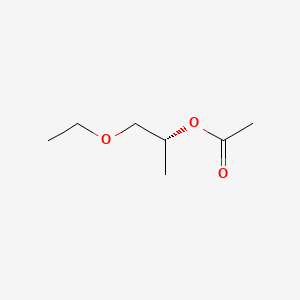
2-Acetoxy-1-ethoxypropane, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-1-ethoxypropane, ®- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by its systematic name, 2-Propanol, 1-ethoxy-, acetate, (2R)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1-ethoxypropane, ®- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-1-ethoxypropane, ®- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-1-ethoxypropane, ®- can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-ethoxy-2-propanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 1-Ethoxy-2-propanol and acetic acid.
Oxidation: Corresponding aldehydes or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetoxy-1-ethoxypropane, ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetoxy-1-ethoxypropane, ®- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The ethoxy group can also interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-1-ethoxypropane, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.
1-Ethoxy-2-propyl acetate: A structural isomer with different reactivity and applications.
2-Propanol, 1-ethoxy-, acetate: Another isomer with distinct chemical behavior.
Uniqueness
2-Acetoxy-1-ethoxypropane, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other isomers. This chiral specificity can be crucial in applications such as drug development, where the ®- form may exhibit distinct pharmacological properties .
Properties
CAS No. |
609847-75-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
[(2R)-1-ethoxypropan-2-yl] acetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
LIPRQQHINVWJCH-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC[C@@H](C)OC(=O)C |
Canonical SMILES |
CCOCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


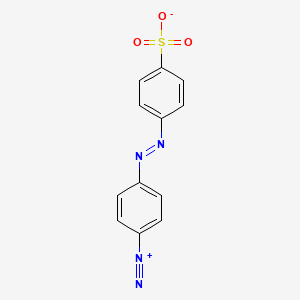
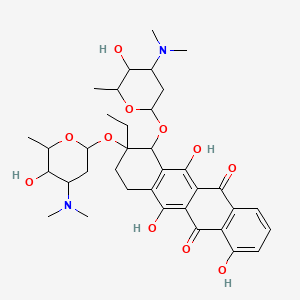


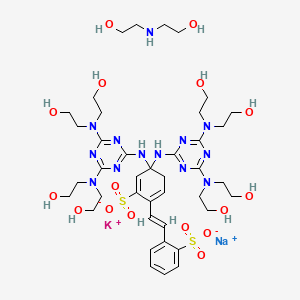
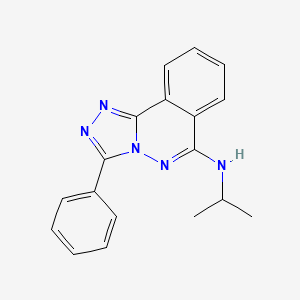
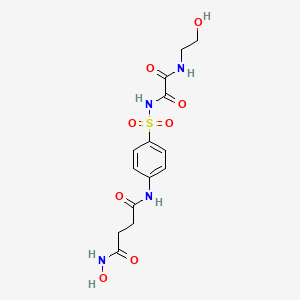
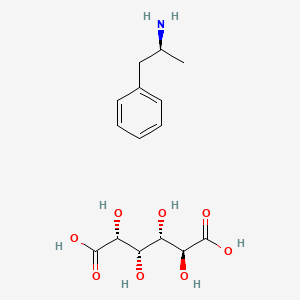
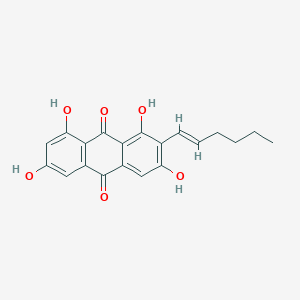
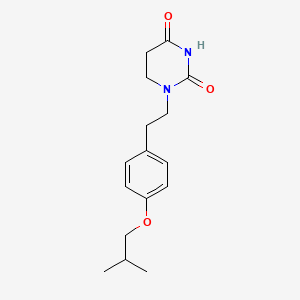


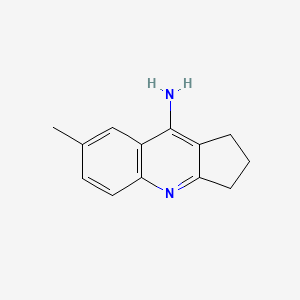
![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
